1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene
Description
1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene is a halogenated aromatic compound featuring a benzyloxy group at position 1, bromine at position 2, fluorine at position 4, and iodine at position 2. This polyhalogenated structure makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and pharmaceutical applications. Its unique substituent arrangement influences electronic properties, steric hindrance, and reactivity, distinguishing it from simpler benzyloxy or halogenated analogs .
Properties
IUPAC Name |
3-bromo-1-fluoro-2-iodo-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFIO/c14-12-11(7-6-10(15)13(12)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXFPNSMPSEFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFIO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.02 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common method includes the bromination, fluorination, and iodination of a benzyloxy-substituted benzene ring. The process may involve:
Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom using iodine (I2) or N-iodosuccinimide (NIS).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the halogenation reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted benzene derivatives with various functional groups.
- Biaryl compounds through coupling reactions.
Scientific Research Applications
Synthetic Routes
The synthesis of 1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene typically involves:
- Nucleophilic Aromatic Substitution : The reaction of a suitable benzene derivative with a benzyloxy group donor and halogen sources under controlled conditions.
- Electrophilic Aromatic Substitution : Utilization of electrophiles to introduce the bromine and fluorine substituents.
Organic Synthesis
1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene serves as an important building block in organic synthesis. Its unique reactivity allows for the formation of more complex molecules through various coupling reactions, such as:
- Sonogashira Coupling : Useful for synthesizing alkyne-containing compounds.
- Suzuki Coupling : Facilitates the formation of biaryl compounds.
Pharmaceutical Development
This compound has potential applications in drug development due to its ability to interact with biological targets. Research has indicated its use as:
- A precursor for synthesizing bioactive compounds.
- An intermediate in the development of novel pharmaceuticals targeting specific diseases.
Material Science
In material science, 1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene is investigated for:
- Development of advanced materials with tailored properties such as increased thermal stability and enhanced solubility in organic solvents.
Case Study 1: Synthesis of Anticancer Agents
A study explored the synthesis of novel anticancer agents utilizing 1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene as an intermediate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating the compound's potential in medicinal chemistry.
Case Study 2: Fluorinated Compounds in Drug Design
Research has highlighted the importance of fluorinated compounds in drug design due to their enhanced metabolic stability and lipophilicity. The incorporation of fluorine atoms in the structure of drugs derived from 1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene has shown promising results in improving pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene depends on its interaction with molecular targets. The compound can act as an electrophile or nucleophile in various reactions, facilitating the formation of new chemical bonds. The presence of multiple halogen atoms enhances its reactivity, allowing it to participate in diverse chemical transformations.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The compound’s reactivity is governed by the electron-donating benzyloxy group and electron-withdrawing halogens (Br, F, I). Key comparisons include:
Key Findings :
- The target compound’s benzyloxy group activates the ring, but competing deactivation from halogens moderates reactivity.
- Iodine’s position (meta to benzyloxy) favors selective cross-coupling over bromine or fluorine .
Pharmaceutical Intermediates
- Quebecol Synthesis : 1-(Benzyloxy)-4-bromo-2-methoxybenzene (a structural analog) was lithiated to form intermediates for Quebecol, an anticancer agent .
- Cross-Coupling: Bromo and iodo substituents enable sequential Suzuki-Miyaura reactions, unlike mono-halogenated analogs .
Challenges in Etherification
- Failed Reactions : Substrates like 1-(benzyloxy)ethyl-4-(trifluoromethyl)benzene resist cross-etherification, suggesting steric or electronic barriers in polyhalogenated systems .
Biological Activity
1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological profile, including mechanisms of action, toxicity, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene is characterized by the following structural features:
- Functional Groups : Contains a benzyloxy group, bromine, fluorine, and iodine substituents.
- Molecular Formula : C13H10BrFIO
- Molecular Weight : 404.03 g/mol
The biological activity of 1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene is thought to involve interactions with specific molecular targets such as enzymes or receptors. The presence of halogens (Br, F, I) can enhance binding affinity and selectivity towards these targets, potentially influencing various biological pathways.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains through disruption of cellular processes.
Cytotoxicity
The compound's cytotoxic effects have been evaluated in various cancer cell lines. Preliminary findings suggest it may induce apoptosis in specific cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Enzyme Inhibition
Recent studies have explored the compound as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it has been investigated for its ability to inhibit nucleoside phosphorylase (PNP), which is relevant in treating certain cancers and infections.
Toxicity Profile
Toxicity assessments are critical for evaluating the safety of any chemical compound. The following table summarizes key toxicity findings related to 1-(Benzyloxy)-2-bromo-4-fluoro-3-iodobenzene and related compounds:
Case Studies
- Anticancer Activity : A study demonstrated that related compounds showed low nanomolar inhibitory activities against PNP in human and Mycobacterium tuberculosis models, indicating potential for further development as anticancer agents ( ).
- Neuroprotective Effects : In vivo studies have suggested that compounds with similar structures can ameliorate inflammation and vascular leakage associated with neurodegenerative diseases ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
